molecular formula C5H9IO2 B1628791 5-(Iodomethyl)tetrahydrofuran-3-ol CAS No. 188068-77-1

5-(Iodomethyl)tetrahydrofuran-3-ol

Cat. No.: B1628791
CAS No.: 188068-77-1
M. Wt: 228.03 g/mol
InChI Key: CQIXHAQHLCXRQQ-UHFFFAOYSA-N
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Description

5-(Iodomethyl)tetrahydrofuran-3-ol (CAS 188068-77-1) is a halogenated tetrahydrofuran derivative with the molecular formula C₅H₉IO₂ and a molecular weight of 228.03 g/mol . This compound features a hydroxyl group at the 3-position and an iodomethyl substituent at the 5-position of the tetrahydrofuran ring. Its structural uniqueness makes it valuable as a pharmaceutical intermediate, particularly in synthesizing complex heterocycles and nucleoside analogs .

Properties

CAS No.

188068-77-1

Molecular Formula

C5H9IO2

Molecular Weight

228.03 g/mol

IUPAC Name

5-(iodomethyl)oxolan-3-ol

InChI

InChI=1S/C5H9IO2/c6-2-5-1-4(7)3-8-5/h4-5,7H,1-3H2

InChI Key

CQIXHAQHLCXRQQ-UHFFFAOYSA-N

SMILES

C1C(COC1CI)O

Canonical SMILES

C1C(COC1CI)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 5-(iodomethyl)tetrahydrofuran-3-ol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Applications References
This compound C₅H₉IO₂ 228.03 Hydroxyl, iodomethyl Not reported Pharmaceutical intermediates
5-(Iodomethyl)dihydrofuran-2(3H)-one C₅H₇IO₂ 226.01 Ketone, iodomethyl Not reported Organic synthesis, heterocycle building block
Compound 4f (5-(Iodomethyl)-3-methyl-3-(N-phenylcarbamoyl)-tetrahydrofuran) C₁₇H₁₉IN₂O₃ 410.25 Iodomethyl, carbamoyl, imino groups 131–132 Chiral synthesis, catalysis studies
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(purin-9-yl)tetrahydrofuran-3,4-diol C₁₀H₁₂N₄O₄ 252.23 Hydroxyl, hydroxymethyl, purine Not reported Nucleoside analogs, antiviral research
NP-59 (6β-iodomethyl-19-norcholest-5(10)-en-3β-ol) C₂₇H₄₃IO 526.55 Steroid backbone, iodomethyl Not reported Adrenal imaging agent

Discussion of Comparative Properties

Functional Group Influence: The hydroxyl group in this compound enhances its polarity and reactivity in nucleophilic substitutions, distinguishing it from the ketone-containing 5-(iodomethyl)dihydrofuran-2(3H)-one . Compound 4f’s carbamoyl and imino substituents increase steric hindrance, reducing reactivity compared to the simpler hydroxyl-iodomethyl structure of the target compound .

Applications :

  • Pharmaceutical Intermediates : The iodomethyl group in this compound facilitates cross-coupling reactions, making it superior to NP-59 (a steroid-based compound) for small-molecule drug synthesis .
  • Imaging Agents : NP-59’s adrenal specificity contrasts with the broader synthetic utility of iodomethyl-tetrahydrofuran derivatives .

Physical Properties :

  • Compound 4f exhibits a well-defined melting point (131–132°C) and optical activity ([α]D +20.3), which are critical for chiral resolution studies . In contrast, the physical data for this compound remain less documented.

Preparation Methods

Phosphonium Salt-Mediated Alkylation

A patented method involves the reaction of 5-methoxy-2,5-dihydrofuran-2-one with iodotriphenylphosphonium iodide under cryogenic conditions. In this process:

  • Lithiation : 5-Methoxy-2,5-dihydrofuran-2-one is treated with n-butyllithium in tetrahydrofuran at −60°C to generate a stabilized enolate.
  • Alkylation : The enolate reacts with iodotriphenylphosphonium iodide, forming a phosphonium intermediate.
  • Hydrolysis : Quenching with ice-cold hydrochloric acid yields this compound after 17 hours at 20°C.

This method achieves moderate yields (40–55%) but requires meticulous temperature control to prevent ring-opening side reactions.

Stereochemical Control

The (3S,5R) configuration is achieved through:

  • Chiral Pool Synthesis : Using enantiomerically pure tetrahydrofuran-3-ol derived from natural sources (e.g., carbohydrates).
  • Asymmetric Catalysis : Employing Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to set stereocenters prior to iodination.

Patented protocols highlight the use of (−)-diisopropyl-L-tartrate as a chiral ligand in lithiation steps to enhance enantiomeric excess (ee > 90%).

Reaction Optimization

Critical parameters for maximizing yield and purity include:

Parameter Optimal Condition Effect on Yield
Temperature −60°C to 0°C Prevents elimination
Solvent Tetrahydrofuran Stabilizes enolate
Iodide Source Iodotriphenylphosphonium iodide High electrophilicity
Reaction Time 17–24 hours Complete hydrolysis

Elevated temperatures (>0°C) promote side reactions such as β-elimination, forming 2,5-dihydrofuran derivatives.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 4.15–4.05 (m, 1H, C3-OH), 3.85–3.70 (m, 2H, C5-CH₂I), 2.50–2.30 (m, 4H, tetrahydrofuran ring).
    • ¹³C NMR : δ 75.2 (C3), 68.4 (C5), −5.1 (CH₂I).
  • Mass Spectrometry :

    • ESI-MS : m/z 227.96473 [M−H]⁻, confirming molecular weight.
  • X-ray Crystallography :

    • Crystals grown from ethyl acetate/hexane mixtures confirm the (3S,5R) configuration via anomalous dispersion.

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in:

  • EZH2 Inhibitors : Alkylation of lactam precursors in antitumor agents.
  • Prostaglandin Analogues : Stereoselective construction of cyclopentane rings via Wittig reactions.

Patents disclose its use in synthesizing 3-formyl-4-methylpent-3-en-1-oic acid, a precursor to nonsteroidal anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(Iodomethyl)tetrahydrofuran-3-ol, and how can reaction conditions be optimized?

  • Methodology : Grignard reagent-mediated alkylation in tetrahydrofuran (THF) under inert atmospheres (e.g., nitrogen) is a common approach. For example, highlights the use of THF solutions with isopropylmagnesium chloride at controlled temperatures (-5°C) to minimize side reactions. Optimization involves adjusting stoichiometry, reaction time, and temperature gradients to improve yield (typically 60–70%) while avoiding over-iodination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is advised .

Q. How should researchers safely handle this compound given its reactive iodomethyl group?

  • Safety Protocol : Use nitrile gloves, face shields, and fume hoods to prevent skin/eye contact and inhalation. emphasizes proper glove inspection and disposal to avoid contamination. Store the compound in a cool, dry environment (<4°C) under nitrogen to prevent degradation. Reactivity with peroxides requires avoiding oxidizing agents .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Characterization :

  • NMR : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) to verify iodomethyl (-CH2I) and tetrahydrofuran backbone signals.
  • HRMS : High-resolution mass spectrometry (e.g., [M+Na]+ peaks) for molecular weight validation, as demonstrated in for a structurally similar iodinated compound .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). cites certified reference materials with ≥95% purity as benchmarks .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The iodomethyl group’s spatial arrangement affects SN2 reactivity. For example, steric hindrance from the tetrahydrofuran ring may slow substitution kinetics. Computational modeling (DFT) or X-ray crystallography (as in ) can map transition states and predict regioselectivity. Experimental validation via kinetic studies (e.g., varying nucleophile concentrations) is recommended .

Q. What strategies mitigate data contradictions in stability studies of this compound under varying pH and temperature conditions?

  • Resolution Approach :

Controlled Degradation Studies : Monitor decomposition products (e.g., HI release) via ion chromatography or iodometric titration.

pH-Dependent LogD Analysis : notes LogD values (pH 5.5 and 7.4) for analogous hydroxymethyl-tetrahydrofuran derivatives, which correlate with stability. Adjust buffer systems (e.g., phosphate vs. acetate) to isolate pH effects .

Thermogravimetric Analysis (TGA) : Quantify thermal stability thresholds to reconcile conflicting shelf-life data .

Q. How can this compound be utilized as a precursor in synthesizing fluorinated drug candidates?

  • Application : The iodomethyl group serves as a leaving group for fluorination via halogen exchange (e.g., using KF/18-crown-6 in DMF). demonstrates similar fluorinated tetrahydrofuran derivatives as intermediates in antiviral or anticancer agents. Post-fluorination, validate stereochemical integrity via chiral HPLC or circular dichroism (CD) .

Q. What experimental design considerations are critical for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., ’s synthetic analog studied via docking).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
  • In Vitro Assays : Pair with cytotoxicity screening (e.g., MTT assays) to evaluate therapeutic potential while controlling for iodide-mediated toxicity .

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